molecular formula C7H10N2O3 B11672211 (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione

Katalognummer: B11672211
Molekulargewicht: 170.17 g/mol
InChI-Schlüssel: ZPAKXMHYQZJCCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is a heterocyclic compound with a unique structure that includes a pyrrolidine ring and a hydroxyethylamino group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione typically involves the reaction of pyrrolidine-2,4-dione with 2-hydroxyethylamine under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of catalysts such as triphenylphosphine oxide can further enhance the efficiency of the reaction .

Analyse Chemischer Reaktionen

Types of Reactions

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form a more saturated derivative.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups attached to the pyrrolidine ring .

Wissenschaftliche Forschungsanwendungen

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione has several scientific research applications:

Wirkmechanismus

The mechanism of action of (3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione involves its interaction with specific molecular targets. The hydroxyethylamino group can form hydrogen bonds with biological molecules, affecting their function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Pyrrolidine-2,4-dione: A simpler analog without the hydroxyethylamino group.

    N-hydroxyethylpyrrolidine: A compound with a similar structure but lacking the dione functionality.

    Pyrrolidine-2,5-dione: Another analog with a different position of the carbonyl groups.

Uniqueness

(3Z)-3-{[(2-hydroxyethyl)amino]methylidene}pyrrolidine-2,4-dione is unique due to the presence of both the hydroxyethylamino group and the pyrrolidine-2,4-dione structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Eigenschaften

Molekularformel

C7H10N2O3

Molekulargewicht

170.17 g/mol

IUPAC-Name

3-hydroxy-4-(2-hydroxyethyliminomethyl)-1,2-dihydropyrrol-5-one

InChI

InChI=1S/C7H10N2O3/c10-2-1-8-3-5-6(11)4-9-7(5)12/h3,10-11H,1-2,4H2,(H,9,12)

InChI-Schlüssel

ZPAKXMHYQZJCCB-UHFFFAOYSA-N

Kanonische SMILES

C1C(=C(C(=O)N1)C=NCCO)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.